molecular formula C20H18BrN3O3 B11596356 2-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid

2-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid

Cat. No.: B11596356
M. Wt: 428.3 g/mol
InChI Key: AENPPSGQHGFOIC-UHFFFAOYSA-N
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Description

2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes a brominated aromatic ring, a pyrazole moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the brominated aromatic precursor. This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent steps involve the formation of the pyrazole ring and the coupling of the benzoic acid moiety through various organic reactions, including condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

2-[[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoic acid

InChI

InChI=1S/C20H18BrN3O3/c1-11-12(2)18(9-8-16(11)21)24-19(25)15(13(3)23-24)10-22-17-7-5-4-6-14(17)20(26)27/h4-10,23H,1-3H3,(H,26,27)

InChI Key

AENPPSGQHGFOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Br)N2C(=O)C(=C(N2)C)C=NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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